molecular formula C24H28N6O B12272324 3-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile

3-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile

Cat. No.: B12272324
M. Wt: 416.5 g/mol
InChI Key: IVMRSWCEUDKMFE-UHFFFAOYSA-N
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Description

3-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile is a complex organic compound that features multiple functional groups, including piperazine, pyridine, and nitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the piperazine derivative: This involves the reaction of pyridine-2-ylamine with piperazine under controlled conditions.

    Alkyne addition: The piperazine derivative is then reacted with but-2-yne-1-ol to introduce the alkyne functionality.

    Cyclization: The intermediate product undergoes cyclization to form the piperidine ring.

    Nitrile introduction: Finally, the nitrile group is introduced through a reaction with cyanogen bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and alkyne moieties.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Products include oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its structural similarity to known drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-(Pyridin-4-yl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]pyridine
  • 2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic acid pinacol ester
  • 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives

Uniqueness

The uniqueness of 3-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile lies in its combination of multiple functional groups, which confer diverse chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H28N6O

Molecular Weight

416.5 g/mol

IUPAC Name

3-[4-[4-(4-pyridin-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C24H28N6O/c25-20-22-23(6-5-11-26-22)29-13-8-21(9-14-29)31-19-4-3-12-28-15-17-30(18-16-28)24-7-1-2-10-27-24/h1-2,5-7,10-11,21H,8-9,12-19H2

InChI Key

IVMRSWCEUDKMFE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OCC#CCN2CCN(CC2)C3=CC=CC=N3)C4=C(N=CC=C4)C#N

Origin of Product

United States

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